![molecular formula C11H4O3S2 B13793675 2,3-Carbonyldimercapto-[1,4]naphthoquinone](/img/structure/B13793675.png)
2,3-Carbonyldimercapto-[1,4]naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Carbonyldimercapto-[1,4]naphthoquinone is a chemical compound derived from the naphthoquinone family Naphthoquinones are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Carbonyldimercapto-[1,4]naphthoquinone typically involves the reaction of 1,4-naphthoquinone with thiol-containing reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a catalyst like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反応の分析
Types of Reactions
2,3-Carbonyldimercapto-[1,4]naphthoquinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a variety of substituted naphthoquinones .
科学的研究の応用
2,3-Carbonyldimercapto-[1,4]naphthoquinone has several scientific research applications:
作用機序
The mechanism of action of 2,3-Carbonyldimercapto-[1,4]naphthoquinone involves its interaction with various molecular targets and pathways. The compound can act as an oxidizing or reducing agent, influencing redox reactions within cells. It can also interact with proteins and enzymes, modulating their activity and affecting cellular processes. These interactions contribute to its biological activities, such as antimicrobial and anticancer effects .
類似化合物との比較
Similar Compounds
1,4-Naphthoquinone: A basic naphthoquinone compound with similar redox properties.
2,3-Dichloro-1,4-naphthoquinone: Known for its use in organic synthesis and biological applications.
2,3-Dihydroxy-1,4-naphthoquinone: Another derivative with distinct biological activities.
Uniqueness
2,3-Carbonyldimercapto-[1,4]naphthoquinone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C11H4O3S2 |
|---|---|
分子量 |
248.3 g/mol |
IUPAC名 |
benzo[f][1,3]benzodithiole-2,4,9-trione |
InChI |
InChI=1S/C11H4O3S2/c12-7-5-3-1-2-4-6(5)8(13)10-9(7)15-11(14)16-10/h1-4H |
InChIキー |
NAAFFZUJEKEXBY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=O)S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



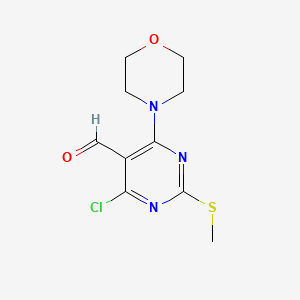
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine](/img/structure/B13793603.png)
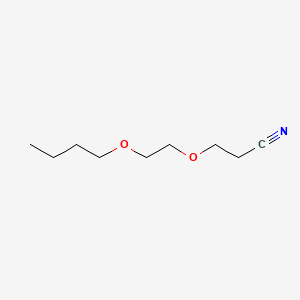
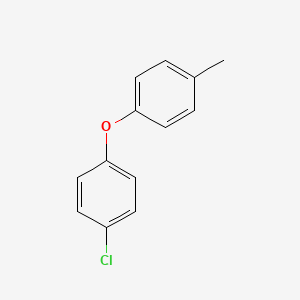
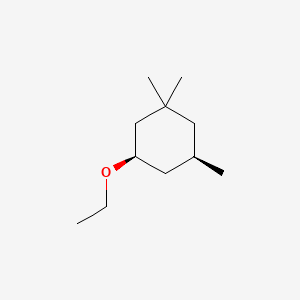

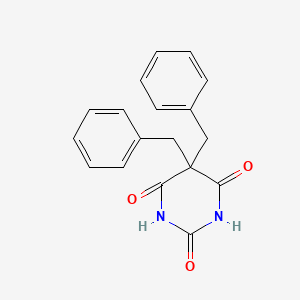

![2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793649.png)
![Phenyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13793651.png)


![4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine](/img/structure/B13793673.png)
